Cas no 2228138-79-0 ((6-chloro-1H-indol-3-yl)methanesulfonyl fluoride)

(6-Chloro-1H-indol-3-yl)methanesulfonyl fluoride is a reactive sulfonyl fluoride derivative of 6-chloroindole, primarily utilized as a covalent inhibitor or probe in chemical biology and medicinal chemistry. Its key advantage lies in the sulfonyl fluoride moiety, which selectively reacts with nucleophilic residues (e.g., serine, threonine, tyrosine) in proteins under physiological conditions, enabling target engagement studies or activity-based protein profiling (ABPP). The chloroindole scaffold further enhances binding specificity for certain biological targets. This compound is particularly valuable for irreversible inhibition assays, proteomic applications, and the development of covalent therapeutics due to its balanced reactivity and stability in aqueous environments. Its modular structure also allows for further derivatization to optimize selectivity.
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride structure
2228138-79-0 structure
Product name:(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
CAS No:2228138-79-0
MF:C9H7ClFNO2S
Molecular Weight:247.673783540726
CID:6149307
PubChem ID:165884944

(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
    • 2228138-79-0
    • EN300-1989235
    • インチ: 1S/C9H7ClFNO2S/c10-7-1-2-8-6(5-15(11,13)14)4-12-9(8)3-7/h1-4,12H,5H2
    • InChIKey: ONKBQVYZXZQQFK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)NC=C2CS(=O)(=O)F

計算された属性

  • 精确分子量: 246.9870055g/mol
  • 同位素质量: 246.9870055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 330
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 58.3Ų

(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1989235-0.5g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
0.5g
$1357.0 2023-09-16
Enamine
EN300-1989235-2.5g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
2.5g
$2771.0 2023-09-16
Enamine
EN300-1989235-5.0g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
5g
$4102.0 2023-05-26
Enamine
EN300-1989235-10.0g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
10g
$6082.0 2023-05-26
Enamine
EN300-1989235-0.25g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
0.25g
$1300.0 2023-09-16
Enamine
EN300-1989235-1.0g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
1g
$1414.0 2023-05-26
Enamine
EN300-1989235-0.1g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
0.1g
$1244.0 2023-09-16
Enamine
EN300-1989235-5g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
5g
$4102.0 2023-09-16
Enamine
EN300-1989235-0.05g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
0.05g
$1188.0 2023-09-16
Enamine
EN300-1989235-1g
(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride
2228138-79-0
1g
$1414.0 2023-09-16

(6-chloro-1H-indol-3-yl)methanesulfonyl fluoride 関連文献

(6-chloro-1H-indol-3-yl)methanesulfonyl fluorideに関する追加情報

Compound CAS No. 2228138-79-0: (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride

The compound with CAS No. 2228138-79-0, commonly referred to as (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines an indole ring with a methanesulfonyl fluoride group. The indole moiety, a heterocyclic aromatic structure, is a key feature in many bioactive compounds, while the methanesulfonyl fluoride group introduces reactivity and functional versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride, allowing researchers to explore its potential applications in drug discovery and chemical catalysis. The presence of the chlorine substituent at the 6-position of the indole ring imparts additional electronic and steric effects, which can be leveraged to modulate the compound's reactivity and selectivity. This makes it an attractive candidate for designing novel bioactive agents with specific pharmacological profiles.

One of the most promising applications of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride lies in its use as a precursor for constructing complex molecular architectures. The methanesulfonyl fluoride group serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in the development of advanced materials, such as polymerizable monomers and crosslinkable resins, which exhibit enhanced mechanical and thermal stability.

In the context of medicinal chemistry, this compound has shown potential as a lead molecule for designing inhibitors targeting specific enzymes or receptors. For instance, studies have demonstrated that derivatives of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride can modulate the activity of kinases, which are critical in various cellular signaling pathways. These findings underscore its role in drug discovery efforts aimed at treating conditions such as cancer and inflammatory diseases.

The synthesis of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. The use of transition metal catalysts has significantly improved the efficiency and yield of key steps in its preparation, making it more accessible for large-scale production and research purposes.

From an environmental standpoint, researchers have also investigated the biodegradation pathways of (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride to assess its potential impact on ecosystems. Initial studies suggest that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms, reducing its persistence in the environment.

In conclusion, (6-chloro-1H-indol-3-yl)methanesulfonyl fluoride represents a versatile building block with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advances in synthetic and analytical techniques, position it as a valuable tool for advancing both academic research and industrial innovation.

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